Cas no 1249641-05-1 (3-(2-chloroethyl)-5-fluoropyridine)
3-(2-chloroethyl)-5-fluoropyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(2-chloroethyl)-5-fluoropyridine
- Pyridine, 3-(2-chloroethyl)-5-fluoro-
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- Inchi: 1S/C7H7ClFN/c8-2-1-6-3-7(9)5-10-4-6/h3-5H,1-2H2
- InChI Key: LLLBSBOIBRLTJQ-UHFFFAOYSA-N
- SMILES: ClCCC1C=NC=C(C=1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 99.6
- XLogP3: 1.8
- Topological Polar Surface Area: 12.9
3-(2-chloroethyl)-5-fluoropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-102714-0.05g |
3-(2-chloroethyl)-5-fluoropyridine |
1249641-05-1 | 95% | 0.05g |
$312.0 | 2023-10-28 | |
| Enamine | EN300-102714-0.1g |
3-(2-chloroethyl)-5-fluoropyridine |
1249641-05-1 | 95% | 0.1g |
$466.0 | 2023-10-28 | |
| Enamine | EN300-102714-0.25g |
3-(2-chloroethyl)-5-fluoropyridine |
1249641-05-1 | 95% | 0.25g |
$666.0 | 2023-10-28 | |
| Enamine | EN300-102714-0.5g |
3-(2-chloroethyl)-5-fluoropyridine |
1249641-05-1 | 95% | 0.5g |
$1046.0 | 2023-10-28 | |
| Enamine | EN300-102714-1.0g |
3-(2-chloroethyl)-5-fluoropyridine |
1249641-05-1 | 1g |
$1343.0 | 2023-06-10 | ||
| Enamine | EN300-102714-2.5g |
3-(2-chloroethyl)-5-fluoropyridine |
1249641-05-1 | 95% | 2.5g |
$2631.0 | 2023-10-28 | |
| Enamine | EN300-102714-5.0g |
3-(2-chloroethyl)-5-fluoropyridine |
1249641-05-1 | 5g |
$3894.0 | 2023-06-10 | ||
| Enamine | EN300-102714-10.0g |
3-(2-chloroethyl)-5-fluoropyridine |
1249641-05-1 | 10g |
$5774.0 | 2023-06-10 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00959965-1g |
3-(2-Chloroethyl)-5-fluoropyridine |
1249641-05-1 | 95% | 1g |
¥6657.0 | 2023-04-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375558-50mg |
3-(2-Chloroethyl)-5-fluoropyridine |
1249641-05-1 | 95% | 50mg |
¥7272.00 | 2024-08-09 |
3-(2-chloroethyl)-5-fluoropyridine Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 3-(2-chloroethyl)-5-fluoropyridine
Research Brief on 3-(2-Chloroethyl)-5-fluoropyridine (CAS: 1249641-05-1) in Chemical Biology and Pharmaceutical Applications
3-(2-Chloroethyl)-5-fluoropyridine (CAS: 1249641-05-1) is a fluorinated pyridine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its chloroethyl and fluorine substituents, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in the development of kinase inhibitors, radiopharmaceuticals, and targeted therapies, highlighting its importance in modern pharmaceutical research.
One of the key areas of investigation involves the use of 3-(2-chloroethyl)-5-fluoropyridine as a precursor in the synthesis of small-molecule inhibitors targeting protein kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the development of selective inhibitors for fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The chloroethyl moiety was found to enhance covalent binding to cysteine residues in the kinase active site, while the fluorine atom improved pharmacokinetic properties by reducing metabolic degradation.
In the field of radiopharmaceuticals, this compound has shown promise as a building block for positron emission tomography (PET) tracers. Researchers at the University of California, San Francisco, recently reported the synthesis of fluorine-18 labeled analogs of 3-(2-chloroethyl)-5-fluoropyridine for imaging tumor hypoxia. The presence of the fluorine atom allows for direct isotopic substitution with fluorine-18, simplifying the radiolabeling process and improving tracer stability in vivo.
From a chemical biology perspective, the reactivity of 3-(2-chloroethyl)-5-fluoropyridine has been exploited in protein conjugation strategies. A 2024 Nature Chemical Biology publication detailed its use as an electrophilic warhead in the development of covalent protein degraders, particularly for targeting previously "undruggable" proteins. The chloroethyl group facilitates selective alkylation of nucleophilic amino acids, while the pyridine ring provides optimal geometry for target engagement.
Recent advances in synthetic methodology have also improved access to this important intermediate. A team at MIT developed a continuous-flow process for the preparation of 3-(2-chloroethyl)-5-fluoropyridine that reduces hazardous waste generation by 70% compared to traditional batch methods. This green chemistry approach, published in ACS Sustainable Chemistry & Engineering, addresses one of the key challenges in scaling up production of this compound for pharmaceutical applications.
Safety and toxicological studies of 3-(2-chloroethyl)-5-fluoropyridine have progressed in parallel with its therapeutic applications. A comprehensive assessment published in Regulatory Toxicology and Pharmacology (2023) established an occupational exposure limit of 0.1 mg/m³ for this compound, with particular emphasis on its potential alkylating properties. These findings are informing the design of safer handling protocols in industrial and research settings.
Looking forward, the unique properties of 3-(2-chloroethyl)-5-fluoropyridine position it as a valuable scaffold for next-generation therapeutics. Current research directions include its incorporation into bifunctional molecules for targeted drug delivery and its use in the development of covalent inhibitors for emerging viral targets. The compound's versatility and the growing body of research supporting its applications suggest it will remain an important tool in chemical biology and drug discovery efforts for years to come.
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